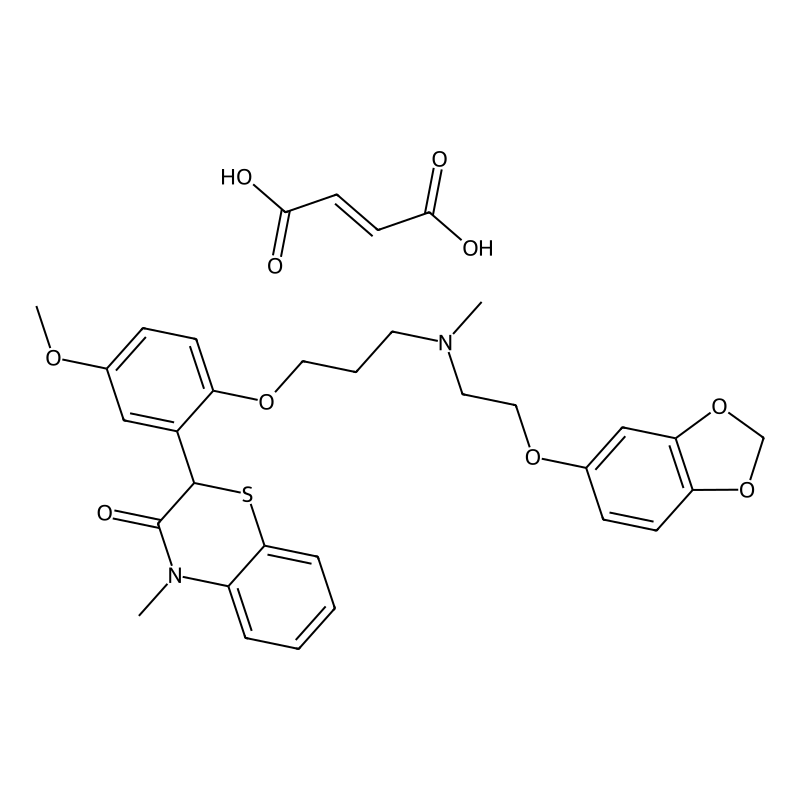

Semotiadil recemate fumarate

Content Navigation

Many calcium channel blockers (CCBs) used as reference standards (e.g., diltiazem, amlodipine) confound AV nodal and repolarization assays and lack antioxidant activity. Semotiadil racemate fumarate overcomes these limitations:

- Noncompetitive allosteric L-type Ca²⁺ channel modulator across DHP, PAA, and BTZ sites

- Rate-dependent AV nodal suppression without QT prolongation - ideal for Langendorff-perfused heart studies

- Potent dose-dependent LDL oxidation inhibition, outperforming diltiazem and amlodipine

- Prolonged anti-ischemic efficacy (>9 h at 10 mg/kg) for stable in vivo ischemia models

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Semotiadil racemate fumarate (also known as SD-3211) is a structurally distinct benzothiazine-derived L-type calcium channel blocker. Unlike traditional benzothiazepines (e.g., diltiazem) or dihydropyridines (e.g., amlodipine, nifedipine), semotiadil exhibits a distinct pharmacological profile characterized by vasoselective calcium antagonism and noncompetitive allosteric modulation of multiple calcium channel binding sites [1]. In laboratory settings, it is primarily utilized as a reference standard for evaluating rate-dependent atrioventricular (AV) nodal conduction, prolonged antianginal efficacy, and dual-action antioxidant properties in cardiovascular and pulmonary hypertension models [2]. Its specific binding kinetics and tissue selectivity make it a critical procurement choice for researchers requiring an intermediate profile between dihydropyridines and classical non-dihydropyridines.

Research Fit

References

- [1] Allosteric interaction of semotiadil fumarate, a novel benzothiazine, with 1,4-dihydropyridines, phenylalkylamines, and 1,5-benzothiazepines at the Ca(2+)-channel antagonist binding sites in canine skeletal muscle membranes. PubMed PMID: 8380592.

- [2] Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology. PubMed PMID: 8564235.

Substituting semotiadil racemate fumarate with common in-class alternatives like diltiazem or amlodipine fundamentally alters experimental outcomes in electrophysiological and binding assays. While diltiazem is a standard benzothiazepine reference, it competitively binds to the BTZ site and actively shortens the QT interval, introducing confounding variables in repolarization studies [1]. Furthermore, dihydropyridines lack the rate-dependent AV nodal suppression characteristic of semotiadil, and both classes fail to replicate semotiadil's potent, dose-dependent inhibition of low-density lipoprotein (LDL) oxidation[2]. For procurement focused on allosteric modulation of L-type channels or dual-mechanism anti-atherosclerotic models, generic calcium channel blockers cannot provide the requisite noncompetitive binding kinetics or extended in vivo assay windows.

Substitution Risk

References

- [1] Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine. Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed PMID: 9253047.

- [2] Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins Leukotrienes and Essential Fatty Acids. PubMed PMID: 10497943.

Noncompetitive L-Type Channel Inhibition

In competitive binding assays utilizing canine skeletal muscle membranes, semotiadil demonstrates a distinct noncompetitive inhibitory profile across three major calcium antagonist recognition sites. Unlike diltiazem, which binds competitively, semotiadil almost completely inhibits the binding of D-cis-[3H]diltiazem and (-)-[3H]desmethoxyverapamil with an IC50 of 0.2 to 2 µM, while also accelerating their dissociation kinetics[1].

| Evidence Dimension | Inhibition of D-cis-[3H]diltiazem binding |

| Target Compound Data | Noncompetitive inhibitor (IC50 = 0.2 to 2 µM) with accelerated dissociation kinetics |

| Comparator Or Baseline | Diltiazem (competitive binding at BTZ site) |

| Quantified Difference | Shifts binding mechanism from competitive to noncompetitive allosteric modulation |

| Conditions | Canine skeletal muscle membrane binding assay |

Essential for researchers needing a noncompetitive allosteric modulator to map L-type calcium channel binding domains without direct competitive displacement.

LDL Oxidation Inhibition

Semotiadil exhibits significantly stronger antioxidant activity against low-density lipoprotein (LDL) oxidation compared to standard calcium channel blockers. In in-vitro copper- and AAPH-induced LDL oxidation models, semotiadil dose-dependently (10^-7 to 10^-3 M) attenuated indices of LDL oxidation, outperforming diltiazem, amlodipine, and nifedipine[1].

| Evidence Dimension | Inhibition of LDL oxidation indices (lag-time, maximal rate, dienes formed) |

| Target Compound Data | Strong, dose-dependent attenuation from 10^-7 to 10^-3 M |

| Comparator Or Baseline | Diltiazem, Amlodipine, Nifedipine |

| Quantified Difference | Demonstrated the strongest quantitative antioxidant activity among all tested calcium antagonists |

| Conditions | In-vitro copper- and AAPH-induced LDL oxidation assay |

Makes semotiadil the preferred procurement choice for dual-action cardiovascular research targeting both vasodilation and oxidative stress or atherosclerosis.

AV Nodal Suppression Without QT Effects

In Langendorff-perfused guinea pig hearts, semotiadil (10 µM) provides pronounced rate-dependent suppression of atrioventricular (AV) nodal conduction similar to verapamil. However, unlike diltiazem, which actively shortens the QT interval, semotiadil does not act on the QT interval, providing a cleaner electrophysiological baseline [1].

| Evidence Dimension | Effect on QT interval during AV nodal suppression |

| Target Compound Data | No alteration of the QT interval |

| Comparator Or Baseline | Diltiazem (actively shortens QT interval) |

| Quantified Difference | Elimination of QT interval shortening while maintaining AV nodal suppression |

| Conditions | Langendorff-perfused guinea pig hearts (10 µM concentration) |

Critical for cardiac safety pharmacology and electrophysiological assays where drug-induced QT alterations would confound experimental data.

Extended Ischemia Model Efficacy

Semotiadil provides a significantly longer assay window in experimental angina models compared to standard comparators. In rats with vasopressin-evoked angina, an oral dose of semotiadil (10 mg/kg) effectively inhibited ST-segment depression for at least 9 hours. In contrast, higher doses of diltiazem (30 mg/kg) and nisoldipine (3 mg/kg) lost efficacy before the 6-hour mark [1].

| Evidence Dimension | Duration of ST-segment depression inhibition |

| Target Compound Data | Effective for at least 9 hours (at 10 mg/kg) |

| Comparator Or Baseline | Diltiazem (lost efficacy under 6 hours at 30 mg/kg) |

| Quantified Difference | Greater than 50% increase in duration of action at a 3-fold lower dose |

| Conditions | Rat experimental angina model (vasopressin-evoked) |

Allows for extended observation windows in in vivo cardiovascular studies without the need for repeated dosing.

Allosteric Modulation Studies

Due to its noncompetitive binding profile across dihydropyridine, phenylalkylamine, and benzothiazepine recognition sites, semotiadil racemate fumarate is a targeted reference standard for mapping allosteric interactions and structural dynamics of L-type calcium channels [1].

Atherosclerosis and Vasodilation Models

Semotiadil's quantifiably stronger ability to dose-dependently inhibit LDL oxidation, outperforming diltiazem and amlodipine, makes it highly suitable for in vitro and in vivo models investigating the intersection of calcium channel antagonism and oxidative stress in atherosclerosis[2].

Cardiac Electrophysiology Assays

Because semotiadil suppresses AV nodal conduction without altering the QT interval, it is a preferred pharmacological tool for Langendorff-perfused heart assays where researchers must isolate AV nodal effects from ventricular repolarization artifacts[3].

In Vivo Cardiovascular Monitoring

The extended efficacy of semotiadil (over 9 hours at 10 mg/kg) in preventing ST-segment depression provides a stable, long-lasting baseline for prolonged in vivo ischemia and angina models, reducing the confounding effects of frequent redosing required by diltiazem[4].

Application Fit Matrix

References

- [1] Allosteric interaction of semotiadil fumarate, a novel benzothiazine, with 1,4-dihydropyridines, phenylalkylamines, and 1,5-benzothiazepines at the Ca(2+)-channel antagonist binding sites in canine skeletal muscle membranes. PubMed PMID: 8380592.

- [2] Semotiadil, a new calcium antagonist, is a very potent inhibitor of LDL-oxidation. Prostaglandins Leukotrienes and Essential Fatty Acids. PubMed PMID: 10497943.

- [3] Effects of semotiadil, a novel Ca2+ channel antagonist, on the electrical activity of Langendorff-perfused guinea pig hearts in comparison with diltiazem, amlodipine and nifedipine. Naunyn-Schmiedeberg's Archives of Pharmacology. PubMed PMID: 9253047.

- [4] Pharmacological profile of semotiadil fumarate, a novel calcium antagonist, in rat experimental angina model. British Journal of Pharmacology. PubMed PMID: 8564235.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types